molecular formula C7H16S B6264572 4,4-dimethylpentane-1-thiol CAS No. 110502-98-2

4,4-dimethylpentane-1-thiol

Cat. No. B6264572
CAS RN: 110502-98-2
M. Wt: 132.3
InChI Key:
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Description

4,4-dimethylpentane-1-thiol, also known as 4,4-DMTH, is an organic compound with the molecular formula C6H14S. It is a colorless, volatile liquid with a characteristic odor. 4,4-DMTH has a wide range of applications in the chemical and pharmaceutical industries, including as an intermediate for the synthesis of drugs, pesticides, and fragrances. Additionally, 4,4-DMTH has been studied for its potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.

Scientific Research Applications

4,4-dimethylpentane-1-thiol has been studied for its potential therapeutic applications. It has been found to possess anti-cancer and anti-inflammatory properties, as well as anti-viral activity. Additionally, 4,4-dimethylpentane-1-thiol has been studied for its ability to modulate the activity of enzymes involved in drug metabolism, as well as its potential use as an anti-bacterial agent.

Mechanism of Action

The exact mechanism of action of 4,4-dimethylpentane-1-thiol is not yet fully understood. However, it is believed that the compound may interact with various proteins and enzymes, resulting in altered biochemical and physiological effects. Additionally, 4,4-dimethylpentane-1-thiol may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
4,4-dimethylpentane-1-thiol has been found to possess a variety of biochemical and physiological effects. In animal models, the compound has been found to reduce inflammation, inhibit tumor growth, and modulate the activity of enzymes involved in drug metabolism. Additionally, 4,4-dimethylpentane-1-thiol has been found to have anti-viral, anti-bacterial, and antioxidant properties.

Advantages and Limitations for Lab Experiments

4,4-dimethylpentane-1-thiol is a relatively safe compound to work with in the laboratory. Its low toxicity and volatility make it an ideal compound for laboratory experiments. However, the compound is relatively unstable and can degrade quickly in the presence of light, heat, and air. Additionally, the compound has a strong odor that may be unpleasant for some researchers.

Future Directions

The potential therapeutic applications of 4,4-dimethylpentane-1-thiol are still being explored. Further research is needed to fully understand the compound’s mechanism of action and to identify new therapeutic uses. Additionally, research is needed to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential synergistic effects of 4,4-dimethylpentane-1-thiol with other compounds.

Synthesis Methods

4,4-dimethylpentane-1-thiol can be synthesized from the reaction of 4-methylpentan-1-thiol and dimethyl sulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100°C. The reaction is typically catalyzed by an acid, such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. The product is then isolated by distillation and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethylpentane-1-thiol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "4-methylpentan-2-one", "methylmagnesium bromide", "sulfur", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of 4-methylpentan-2-one", "4-methylpentan-2-one can be prepared by the oxidation of 4-methylpentan-2-ol using an oxidizing agent such as potassium permanganate or chromium trioxide.", "Step 2: Preparation of 4-methylpentan-2-ol", "4-methylpentan-2-ol can be prepared by the reaction of 4-methylpentene-2 with water in the presence of a strong acid catalyst such as sulfuric acid.", "Step 3: Preparation of 4-methylpentene-2", "4-methylpentene-2 can be prepared by the dehydration of 4-methylpentanol using a dehydrating agent such as sulfuric acid.", "Step 4: Preparation of 4,4-dimethylpentan-1-thiol", "4,4-dimethylpentan-1-thiol can be prepared by the reaction of 4-methylpentan-2-one with methylmagnesium bromide followed by treatment with sulfur and hydrochloric acid.", "Step 5: Neutralization and Extraction", "The resulting mixture is neutralized with sodium hydroxide and extracted with diethyl ether. The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "Step 6: Purification", "The crude product can be purified by distillation under reduced pressure to obtain the desired product, 4,4-dimethylpentan-1-thiol." ] }

CAS RN

110502-98-2

Product Name

4,4-dimethylpentane-1-thiol

Molecular Formula

C7H16S

Molecular Weight

132.3

Purity

95

Origin of Product

United States

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